(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a hydroxyaniline moiety. This compound falls within the category of substituted ketones and can be classified as an aromatic amine derivative due to the presence of the hydroxyaniline group.
The compound is not widely reported in literature, but it can be synthesized through various methods involving starting materials such as trifluoroacetyl chloride and substituted anilines. The specific synthesis route may vary depending on the desired yield and purity.
The synthesis of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can be approached through several methods. A prominent method involves the reaction of trifluoroacetyl chloride with 2-hydroxyaniline in the presence of an organic base like N-methylmorpholine or N-methylimidazole.
This method emphasizes mild reaction conditions and aims to enhance product yield while minimizing environmental impact compared to traditional methods that may involve harsher reagents or conditions .
The compound can undergo various chemical reactions typical for ketones and aromatic amines:
The reactivity of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is influenced by the electron-withdrawing trifluoromethyl group which enhances electrophilicity at the carbonyl carbon while also stabilizing potential intermediates formed during reactions.
The mechanism of action for reactions involving (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one typically involves:
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one has potential applications in various scientific fields:
The retrosynthetic deconstruction of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one reveals three strategic bond disconnections leading to readily available precursors. The primary disconnection targets the enaminone C-N bond, revealing 1,1,1-trifluoro-4-chloro-3-penten-2-one and 2-aminophenol as immediate precursors. This approach capitalizes on the nucleophilic displacement of chloride by the aromatic amine, exploiting the superior leaving group ability of chlorine adjacent to an electron-deficient carbonyl [2].
A secondary disconnection at the C4-C5 bond identifies ethyl trifluoroacetate and pentane-2,4-dione as potential starting materials through a Claisen acylation pathway. Alternatively, disconnection of the trifluoromethyl ketone moiety suggests trifluoroacetic anhydride and 4-(2-hydroxyanilino)pent-3-en-2-one as viable synthons. The retrosynthetic tree terminates in commercially available building blocks: propene (for pentenone backbone construction via acylation [2]), trifluoroacetic acid derivatives, and catechol derivatives (for amination steps). Critical to this analysis is the recognition that late-stage introduction of the trifluoromethyl group minimizes functional group incompatibilities during earlier transformations.
Regioselective incorporation of the trifluoromethyl group into the pentenone scaffold presents significant synthetic challenges due to competing electrophilic and nucleophilic pathways. Direct trifluoromethylation of preformed pentenones using Ruppert-Prakash reagent (TMSCF₃) under Lewis acid catalysis (e.g., CuI or AgF) achieves C3-trifluoromethylation with >20:1 regioselectivity at the β-position relative to the carbonyl. This selectivity arises from kinetic enolate formation at the less sterically hindered methyl group, followed by electrophilic trapping [1] [7].
Table 1: Regioselectivity in Trifluoromethylation of Penten-2-one Derivatives
Electrophile | Catalyst | Temperature (°C) | Regioselectivity (CF₃ at C3:C5) | Yield (%) |
---|---|---|---|---|
TMSCF₃ | CuI | -20 | >20:1 | 78 |
CF₃Br | Pd(0) | 80 | 5:1 | 62 |
CF₃CO₂H | Electrochemical | 25 | 3:1 | 41 |
An alternative approach employs 1,1,1-trifluoro-3-alkoxyprop-2-en-1-one as a building block, where nucleophilic addition by enolates occurs exclusively at the β-position. Infrared spectroscopy (ATR-FTIR) confirms regiochemical outcomes through characteristic carbonyl stretching frequencies: non-conjugated trifluoromethyl ketones exhibit ν(C=O) ~1720 cm⁻¹, while conjugated systems show bathochromic shifts to ~1680 cm⁻¹ [7]. Solvent polarity profoundly influences regioselectivity, with polar aprotic media (DMF, DMSO) favoring C3-trifluoromethylation by stabilizing the transition state for enolate attack.
Achieving high stereoselectivity for the (E)-isomer requires precise control of elimination kinetics and conformational stabilization. Dehydrohalogenation of 4-chloro-1,1,1-trifluoropentan-2-one using quinoline as a sterically hindered base yields the (E)-isomer with >95% stereoselectivity at 110-120°C. This high selectivity arises from antiperiplanar elimination where the bulky trifluoromethyl group forces the chloride into a conformation favoring trans-proton abstraction [2]. Molecular mechanics calculations indicate a 3.2 kcal/mol energy preference for the (E)-isomer over the (Z)-configuration due to reduced steric clash between the trifluoromethyl and carbonyl oxygen.
Acid-catalyzed equilibration (e.g., with p-toluenesulfonic acid) drives the system toward the thermodynamically stable (E)-isomer, as confirmed by nuclear magnetic resonance coupling constants (³J_H4-H5 = 16 Hz) and infrared spectroscopy (ν(C=C) = 1635 cm⁻¹; δ(=C-H) = 970 cm⁻¹) [2] [4]. Conformational dynamics reveal rapid interconversion between cisoid and transoid carbonyl conformers in solution, evidenced by dual infrared absorption bands at 1680 cm⁻¹ and 1705 cm⁻¹. The transoid conformer predominates (75:25 ratio) in nonpolar solvents due to diminished dipole-dipole repulsion [4].
Nucleophilic aromatic substitution (SNAr) of activated halogen in 1,1,1-trifluoro-4-chloro-3-penten-2-one by 2-aminophenol proceeds efficiently under bifunctional catalysis. Copper(II) acetylacetonate (10 mol%) enhances the reaction rate 8-fold by simultaneously coordinating the enone carbonyl (Lewis acid activation) and deprotonating the amine (base catalysis). This dual activation mode reduces the reaction temperature from 100°C to 60°C while maintaining yields >85% and minimizing retro-Michael decomposition [4].
Heterogeneous alternatives include aminopropyl-functionalized silica gel, which facilitates a solvent-free mechanochemical coupling. Ball milling equimolar reactants with silica catalyst (200 mg/mmol) achieves complete conversion in 30 minutes, with the catalyst recyclable for five cycles without significant activity loss. Kinetic isotope effect studies (k_H/k_D = 3.8) confirm deprotonation as the rate-determining step in uncatalyzed reactions, explaining the dramatic acceleration by basic catalysts. For electron-deficient anilines, photoredox catalysis using fac-Ir(ppy)₃ (2 mol%) enables C-N coupling through single-electron transfer pathways, providing complementary access to sterically hindered derivatives.
Solvent optimization significantly reduces the environmental footprint of the synthesis. Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in the acylation step decreases waste generation by 40% while maintaining reaction efficiency. CPME's low water solubility (0.5 g/100mL) facilitates aqueous workup, and its high boiling point (106°C) enables efficient recovery (>85%) via distillation [2] [4].
Table 2: Solvent Comparison in Pentenone Synthesis
Solvent | PMI (kg/kg) | E-factor | Reaction Yield (%) | Recovery Efficiency (%) |
---|---|---|---|---|
Dichloromethane | 18.7 | 12.4 | 82 | 45 |
CPME | 6.2 | 3.8 | 85 | 88 |
2-MeTHF | 7.1 | 4.3 | 80 | 92 |
Water | 1.5 | 0.9 | 48 | 99 |
Key innovations include:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: